molecular formula C22H19N3O4 B11282494 3-(4-Ethylphenyl)-6-(4-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

3-(4-Ethylphenyl)-6-(4-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B11282494
M. Wt: 389.4 g/mol
InChI Key: CCQASZSXFIKMKM-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-(4-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-B]pyridine core substituted with ethylphenyl and hydroxy-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-6-(4-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-B]pyridine core, followed by the introduction of the ethylphenyl and hydroxy-methoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-6-(4-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Ethylphenyl)-6-(4-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-6-(4-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Shares the hydroxy-methoxyphenyl group but differs in the core structure.

    4’-Hydroxy-3’-methoxyacetophenone: Contains similar functional groups but has a different overall structure.

Uniqueness

3-(4-Ethylphenyl)-6-(4-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and the pyrazolo[3,4-B]pyridine core

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-6-(4-hydroxy-3-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C22H19N3O4/c1-3-12-4-6-13(7-5-12)20-19-15(22(27)28)11-16(23-21(19)25-24-20)14-8-9-17(26)18(10-14)29-2/h4-11,26H,3H2,1-2H3,(H,27,28)(H,23,24,25)

InChI Key

CCQASZSXFIKMKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC(=C(C=C4)O)OC)C(=O)O

Origin of Product

United States

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